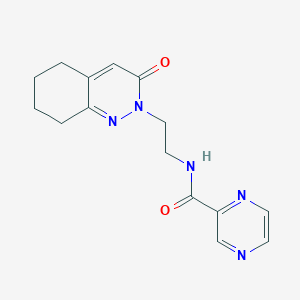

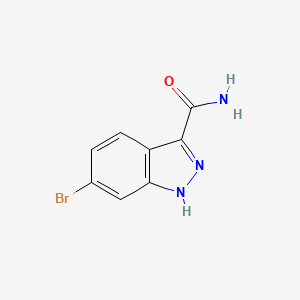

6-Bromo-1H-indazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-1H-indazole-3-carboxamide is a chemical compound with the CAS Number: 1379328-62-7 . It has a molecular weight of 240.06 . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

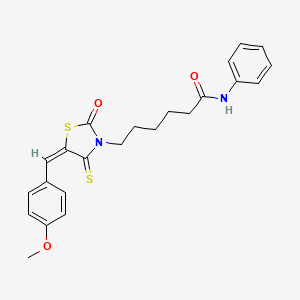

A series of novel indazole derivatives, including 6-Bromo-1H-indazole-3-carboxamide, has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . The synthesis process involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

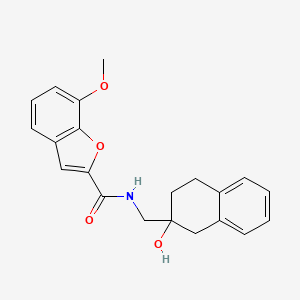

Molecular Structure Analysis

The InChI code for 6-Bromo-1H-indazole-3-carboxamide is 1S/C8H6BrN3O/c9-4-1-2-5-6(3-4)11-12-7(5)8(10)13/h1-3H,(H2,10,13)(H,11,12) . The InChI key is QWCFPVXXLJQESR-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

6-Bromo-1H-indazole-3-carboxamide is a powder that is stored at room temperature . It has a molecular weight of 240.06 .

Applications De Recherche Scientifique

Anticancer Activity

A series of novel indazole derivatives has been synthesized and evaluated for anticancer activities . The compounds were found to hinder the viability of three human cancer cells lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) .

Antiangiogenic Activity

The synthesized indazole derivatives were also tested for their potential to inhibit the proangiogenic cytokines associated with tumor development . Some compounds showed potent antiangiogenic activity against TNFα, VEGF, IGF1, TGFb, and leptin inhibition .

Antioxidant Activity

The compounds were screened for their antioxidant activities using 2,2-diphenyl-1-picryl hydrazine (DPPH), hydroxyl (OH), and superoxide radical (SOR) scavenging activity . Some compounds showed significant OH radical scavenging activities, DPPH radical scavenging activity, and SOR scavenging activity .

Synthetic Cannabinoid Receptor Agonists

The bromide on the indazole remains intact on metabolites, allowing these compounds to be easily distinguished in toxicological samples from their non-brominated analogs . Glucuronidation was more common for tail-less analogs than their butyl tail-containing counterparts .

Antiproliferative Activity

3-amino-1H-indazole-1-carboxamides were found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of cell cycle .

Medicinal Applications

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Safety and Hazards

Mécanisme D'action

Target of Action

Indazole derivatives have been reported to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazole derivatives have been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . They have shown the capability to hinder the viability of human cancer cells lines .

Biochemical Pathways

Indazole derivatives have been found to inhibit proangiogenic cytokines associated with tumor development .

Result of Action

Indazole derivatives have been found to exhibit anticancer, antiangiogenic, and antioxidant activities .

Propriétés

IUPAC Name |

6-bromo-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-4-1-2-5-6(3-4)11-12-7(5)8(10)13/h1-3H,(H2,10,13)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCFPVXXLJQESR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NN=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1H-indazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2587057.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2587059.png)

![1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride](/img/structure/B2587060.png)

![2-Chloro-N-[2-(pyridin-2-ylmethyl)cyclopentyl]propanamide](/img/structure/B2587062.png)

![4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B2587063.png)

![N-[3-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2587064.png)

![4-propyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide](/img/structure/B2587067.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide](/img/structure/B2587075.png)